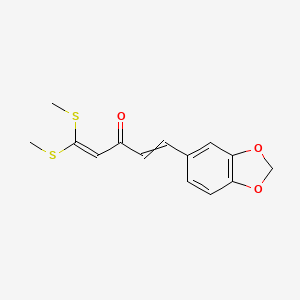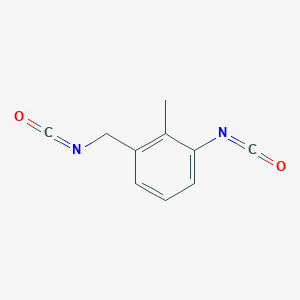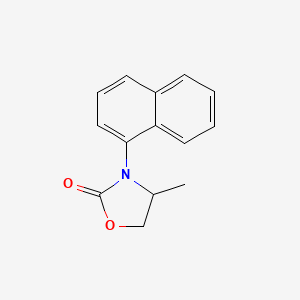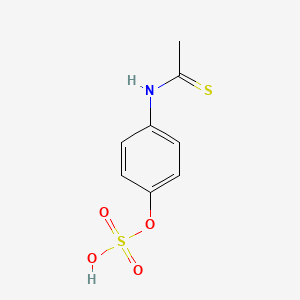
Diethyl (1-hydroxy-2-methoxypropan-2-yl)phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl (1-hydroxy-2-methoxypropan-2-yl)phosphonate is a chemical compound with the molecular formula C7H17O4P. It is a phosphonate ester, which means it contains a phosphorus atom bonded to an oxygen atom and two ethyl groups. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl (1-hydroxy-2-methoxypropan-2-yl)phosphonate can be synthesized through several methods. One common approach involves the reaction of diethyl phosphite with an appropriate alcohol under acidic or basic conditions. The reaction typically proceeds via nucleophilic substitution, where the hydroxyl group of the alcohol attacks the phosphorus atom, leading to the formation of the phosphonate ester.
Industrial Production Methods
In industrial settings, the synthesis of this compound often involves the use of catalysts to enhance the reaction rate and yield. Palladium-catalyzed cross-coupling reactions, for example, have been employed to achieve efficient synthesis of phosphonate esters . Microwave irradiation is another technique used to accelerate the reaction .
Chemical Reactions Analysis
Types of Reactions
Diethyl (1-hydroxy-2-methoxypropan-2-yl)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert the phosphonate ester to phosphine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the ethoxy groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and bases are employed in substitution reactions.
Major Products Formed
Oxidation: Phosphonic acids.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphonates depending on the nucleophile used.
Scientific Research Applications
Diethyl (1-hydroxy-2-methoxypropan-2-yl)phosphonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic properties, including as an inhibitor of certain enzymes.
Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism by which diethyl (1-hydroxy-2-methoxypropan-2-yl)phosphonate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a nucleophile, attacking electrophilic centers in biological molecules. This interaction can inhibit enzyme activity or alter the function of receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Diethyl phosphite: Similar in structure but lacks the hydroxyl and methoxy groups.
Dimethyl methylphosphonate: Contains methyl groups instead of ethyl groups.
Diethyl cyanomethylphosphonate: Contains a cyanomethyl group instead of the hydroxyl and methoxy groups.
Uniqueness
Diethyl (1-hydroxy-2-methoxypropan-2-yl)phosphonate is unique due to the presence of both hydroxyl and methoxy groups, which confer distinct reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
89964-94-3 |
|---|---|
Molecular Formula |
C8H19O5P |
Molecular Weight |
226.21 g/mol |
IUPAC Name |
2-diethoxyphosphoryl-2-methoxypropan-1-ol |
InChI |
InChI=1S/C8H19O5P/c1-5-12-14(10,13-6-2)8(3,7-9)11-4/h9H,5-7H2,1-4H3 |
InChI Key |
CDQQKSFHCVYURN-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C(C)(CO)OC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[(2-Ethyl-2-methyl-1,3-dioxolan-4-yl)methyl]-1H-pyrazole](/img/structure/B14380386.png)
![1,1'-[Hexane-1,6-diylbis(oxy)]bis(3-aminopropan-2-ol)](/img/structure/B14380394.png)
![Spiro[5.5]undeca-1,4-dien-3-one, 1,5-dimethyl-](/img/structure/B14380401.png)


![4-Amino-6-[2-(4-nitrophenyl)hydrazinyl]pyrimidine-2,5-dione](/img/structure/B14380418.png)
![3-[(Dimethylamino)methylidene]-6,7-dimethoxy-2-benzofuran-1(3H)-one](/img/structure/B14380421.png)

![Dimethyl 6-oxabicyclo[3.2.0]heptane-7,7-dicarboxylate](/img/structure/B14380428.png)



